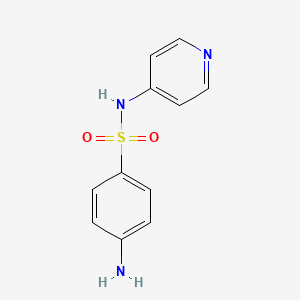

4-amino-N-pyridin-4-ylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-pyridin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTKXNSEIZHSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406491 | |

| Record name | SBB055350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67638-39-5 | |

| Record name | SBB055350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and experimental data specifically pertaining to 4-amino-N-pyridin-4-ylbenzenesulfonamide are limited. Much of the available research on aminopyridinyl benzenesulfonamides focuses on its structural isomer, 4-amino-N-pyridin-2-ylbenzenesulfonamide, commonly known as Sulfapyridine. This guide provides the available information on this compound and draws comparisons with the well-characterized Sulfapyridine to offer a comprehensive overview.

Introduction

This compound is a chemical compound belonging to the sulfonamide class of drugs. Sulfonamides are synthetic antimicrobial agents that inhibit the growth and multiplication of bacteria but do not kill them. They are structural analogs of para-aminobenzoic acid (PABA). While the 2-pyridyl isomer, Sulfapyridine, has a history of clinical use, the 4-pyridyl isomer is primarily a subject of research interest. This guide summarizes the known properties, proposed synthesis, and likely mechanism of action of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information and provides data for the well-studied isomer, Sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), for comparison.

| Property | This compound | 4-amino-N-pyridin-2-ylbenzenesulfonamide (Sulfapyridine) |

| CAS Number | 3336-11-6 | 144-83-2 |

| Molecular Formula | C₁₁H₁₁N₃O₂S | C₁₁H₁₁N₃O₂S |

| Molecular Weight | 249.29 g/mol | 249.29 g/mol |

| Appearance | Not reported | White or yellowish-white crystalline powder[1] |

| Melting Point | Not reported | 190-193 °C[1] |

| Solubility | Not reported | Slightly soluble in water, soluble in acetone and ethanol |

| pKa | Not reported | 8.4[1] |

Mechanism of Action

While specific studies on the mechanism of action of this compound are not available, it is presumed to act in a manner consistent with other sulfonamides. The primary mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3]

DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[2][3]

Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid; instead, they obtain it from their diet. This selective toxicity makes sulfonamides effective antimicrobial agents.

Signaling Pathway: Folic Acid Synthesis Inhibition

Experimental Protocols

Proposed Synthesis of this compound

-

Sulfonylation: Reaction of a protected aminobenzenesulfonyl chloride with 4-aminopyridine.

-

Deprotection: Removal of the protecting group from the amino group.

Step 1: Synthesis of N-(4-acetylaminophenylsulfonyl)-4-aminopyridine

-

Materials: 4-Acetylaminobenzenesulfonyl chloride, 4-aminopyridine, pyridine (as a solvent and base).

-

Procedure:

-

Dissolve 4-aminopyridine in an excess of pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add 4-acetylaminobenzenesulfonyl chloride portion-wise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Step 2: Synthesis of this compound (Deprotection)

-

Materials: N-(4-acetylaminophenylsulfonyl)-4-aminopyridine, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Suspend the crude N-(4-acetylaminophenylsulfonyl)-4-aminopyridine in dilute hydrochloric acid.

-

Heat the mixture under reflux until the solid dissolves, indicating the hydrolysis of the acetyl group.

-

Cool the solution and neutralize it with a solution of sodium hydroxide to precipitate the free amine.

-

Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

-

Experimental Workflow: Proposed Synthesis

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are not well-documented. However, based on its structural similarity to other sulfonamides, it is expected to possess antibacterial properties. The position of the nitrogen atom in the pyridine ring can influence the compound's physicochemical properties, such as its pKa and solubility, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity.

Further research would be necessary to determine the specific spectrum of activity, potency, and potential therapeutic applications of this particular isomer.

Conclusion

This compound is a sulfonamide compound of research interest. While a comprehensive body of experimental data for this specific isomer is currently lacking in the public domain, its properties and biological activity can be inferred from the well-understood chemistry of the sulfonamide class and by comparison with its well-studied isomer, Sulfapyridine. The proposed synthesis provides a viable route for obtaining this compound for further investigation. Future studies are needed to fully elucidate its pharmacological profile and potential as a therapeutic agent.

References

- 1. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In-depth Technical Guide: 4-amino-N-pyridin-4-ylbenzenesulfonamide

This technical guide provides a detailed overview of 4-amino-N-pyridin-4-ylbenzenesulfonamide, including its nomenclature and a comparative analysis with its isomers. Due to the limited availability of specific data for the title compound, this guide leverages information on the closely related and extensively studied isomer, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), to provide relevant context for researchers, scientists, and drug development professionals.

Nomenclature and Synonyms

The systematic IUPAC name for the compound of interest is 4-amino-N-(pyridin-4-yl)benzenesulfonamide .

A thorough search of chemical literature and databases reveals a notable scarcity of information for this specific positional isomer. As such, there are no widely recognized common names or synonyms for this compound.

In contrast, its well-known isomer, where the substitution is at the 2-position of the pyridine ring, is named 4-amino-N-(pyridin-2-yl)benzenesulfonamide and is commonly known as Sulfapyridine [1][2]. Another isomer, 4-amino-N-pyridin-3-ylbenzenesulfonamide , is also documented[3].

Physicochemical and Pharmacokinetic Data

There is a lack of published quantitative data for this compound. However, for comparative purposes, the properties of Sulfapyridine (the 2-yl isomer) are presented below. These values provide an expected range for related sulfonamide compounds.

| Property | Sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide) | Reference |

| Molecular Formula | C₁₁H₁₁N₃O₂S | [4] |

| Molecular Weight | 249.29 g/mol | [1] |

| Melting Point | 191 to 193 °C (376 to 379 °F) | |

| Solubility | Very slightly soluble in water | |

| Protein Binding | Approximately 50% bound to plasma proteins | [4] |

| Metabolism | Hepatic | [4] |

| Route of Elimination | Renal | |

| Half-life | 6-14 hours | [4] |

Synthesis and Experimental Protocols

A common synthetic pathway involves the reaction of a substituted aminopyridine with a benzenesulfonyl chloride derivative. For the synthesis of sulfapyridine, this typically involves the reaction of 2-aminopyridine with para-acetylaminobenzenesulfonyl chloride, followed by hydrolysis of the acetyl group.

A patent describes a method for synthesizing sulfasalazine from 2-aminopyridine, which includes the synthesis of sulfapyridine as an intermediate. The process involves:

-

A sulfamation reaction between 2-aminopyridine and para-acetylaminobenzene sulfonyl chloride.

-

Hydrolysis of the resulting compound to yield sulfapyridine[5].

Another patent details a preparation method for sulfasalazine starting from sulfapyridine, which involves a diazotization reaction followed by a coupling reaction[4].

The following diagram illustrates a generalized workflow for the synthesis of this class of compounds.

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not available. However, based on its structural similarity to other sulfonamides, it is predicted to have antimicrobial properties.

The mechanism of action for sulfonamides, such as sulfapyridine, is well-established. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and some amino acids. By inhibiting folic acid synthesis, sulfonamides halt bacterial growth and reproduction (bacteriostatic effect)[4].

The following diagram illustrates the signaling pathway inhibited by sulfonamides.

Conclusion

While this compound is a structurally defined compound, there is a significant lack of publicly available data regarding its synthesis, properties, and biological activity. Researchers interested in this specific isomer may need to undertake de novo synthesis and characterization. The information provided on the well-documented isomer, sulfapyridine, serves as a valuable reference point for predicting the general characteristics and potential biological activity of this class of compounds. Further research is warranted to explore the potential of this compound and to delineate its pharmacological profile in comparison to its isomers.

References

- 1. Sulfapyridine - 4-Amino-N-[2-pyridyl]benzene sulfonamide, N1-(Pyridin-2-yl)sulfanilamide [sigmaaldrich.com]

- 2. 144-83-2|4-Amino-N-(pyridin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 4-amino-N-pyridin-3-ylbenzenesulfonamide|lookchem [lookchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. GSRS [precision.fda.gov]

Technical Brief: The Elusive 4-amino-N-pyridin-4-ylbenzenesulfonamide and its Characterized Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical entity 4-amino-N-pyridin-4-ylbenzenesulfonamide. Extensive database searches have revealed a significant challenge in identifying a specific CAS number for this particular positional isomer. This suggests that this compound is not a widely synthesized or commercially available compound. However, comprehensive data is available for its closely related and pharmaceutically significant isomers: 4-amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) and 4-amino-N-(pyridin-3-yl)benzenesulfonamide. This document provides a detailed overview of the available technical data for these isomers to serve as a valuable resource for researchers in the field.

Physicochemical Properties of Characterized Isomers

The structural difference of the nitrogen position within the pyridine ring significantly influences the physicochemical properties of these sulfonamides. A summary of key quantitative data is presented below.

| Property | 4-amino-N-(pyridin-2-yl)benzenesulfonamide | 4-amino-N-(pyridin-3-yl)benzenesulfonamide |

| CAS Number | 144-83-2[1][2] | 599-81-5[3] |

| Molecular Formula | C₁₁H₁₁N₃O₂S[2] | C₁₁H₁₁N₃O₂S[3] |

| Molecular Weight | 249.29 g/mol [3] | 249.293 g/mol [3] |

| XLogP3 | Not Available | 1.3[3] |

| Hydrogen Bond Donor Count | Not Available | 2[3] |

| Hydrogen Bond Acceptor Count | Not Available | 5[3] |

| Rotatable Bond Count | Not Available | 3[3] |

Experimental Protocols: Synthesis of Sulfonamide Isomers

The synthesis of N-substituted arylsulfonamides typically involves the reaction of an arylsulfonyl chloride with the corresponding amine. While a specific protocol for the 4-pyridinyl isomer is not available, the general synthetic pathway can be inferred from related syntheses.

General Synthesis of N-Pyridinylbenzenesulfonamides

A common method for the synthesis of these compounds involves the reaction of 4-acetylaminobenzenesulfonyl chloride with the appropriate aminopyridine isomer in a suitable solvent, often pyridine, followed by the hydrolysis of the acetyl group to yield the final amino compound.

Logical Workflow for Synthesis:

Caption: General synthetic workflow for N-pyridinylbenzenesulfonamides.

Biological Activity and Signaling Pathways

Sulfonamides, as a class of compounds, are well-known for their antimicrobial activity. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. The inhibition of this pathway disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis.

Simplified Folate Synthesis Inhibition Pathway:

Caption: Mechanism of action of sulfonamides via inhibition of the folate pathway.

Conclusion

While the specific compound this compound remains elusive in the chemical literature and databases, a wealth of information exists for its 2- and 3-pyridinyl isomers. The data and experimental frameworks provided herein for these characterized isomers offer a solid foundation for researchers interested in the synthesis, properties, and biological activities of this class of sulfonamides. Further research into the synthesis and characterization of the 4-pyridinyl isomer could provide valuable insights into the structure-activity relationships of these important pharmaceutical compounds.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Development of Sulfapyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of sulfapyridine, a pioneering sulfonamide antibiotic, and its derivatives. We delve into the historical context of its development, detailing the key scientific breakthroughs that heralded a new age in the fight against bacterial infections. This document offers an in-depth exploration of the chemical synthesis, mechanism of action, and biological activity of these compounds. Detailed experimental protocols, quantitative efficacy and toxicity data, and graphical representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: A Landmark in Medical History

The discovery of sulfapyridine in the late 1930s marked a pivotal moment in medicine, offering the first effective chemotherapeutic agent against a wide range of bacterial infections, most notably pneumococcal pneumonia. Prior to its introduction, the medical community had limited options to combat systemic bacterial diseases, with mortality rates for conditions like pneumonia being alarmingly high. This guide revisits the critical experiments and scientific insights that led to the development of sulfapyridine and its subsequent derivatives, which laid the groundwork for the modern antibiotic era.

The Discovery and Development of Sulfapyridine

Sulfapyridine was first synthesized in 1937 by a team of researchers at the British chemical and pharmaceutical company May & Baker Ltd. This discovery was a direct result of a systematic investigation into the derivatives of sulfanilamide, which itself had been identified as the active metabolite of the antibacterial dye Prontosil.

Key Contributors and Timeline

The development of sulfapyridine was a collaborative effort. The initial synthesis was achieved by Lionel Whitby, whose work built upon the foundational research of Gerhard Domagk with Prontosil. This breakthrough was followed by crucial clinical trials that established the drug's efficacy and safety profile.

Experimental Workflow of Sulfapyridine Discovery

The path from initial concept to a clinically viable drug involved a structured workflow, encompassing synthesis, preclinical evaluation, and clinical trials.

Chemical Synthesis of Sulfapyridine and Derivatives

The synthesis of sulfapyridine and its derivatives involves well-established organic chemistry principles. Below are detailed protocols for the synthesis of sulfapyridine and a key derivative, sulfasalazine.

Experimental Protocol: Synthesis of Sulfapyridine

This protocol describes the synthesis of sulfapyridine from 2-aminopyridine and p-acetylaminobenzenesulfonyl chloride.[1]

Materials:

-

2-Aminopyridine

-

p-Acetylaminobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in a mixture of anhydrous pyridine and anhydrous acetone.

-

Addition of Sulfonyl Chloride: Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Hydrolysis: Cool the reaction mixture and then add a solution of sodium hydroxide to hydrolyze the acetyl protecting group.

-

Precipitation: Acidify the mixture with hydrochloric acid to precipitate the crude sulfapyridine.

-

Purification: Filter the crude product and wash with cold water. Recrystallize the solid from aqueous ethanol to obtain pure sulfapyridine.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Synthesis of Sulfasalazine

Sulfasalazine is a derivative of sulfapyridine used in the treatment of inflammatory bowel disease. It is synthesized via a diazotization-coupling reaction.[2][3]

Materials:

-

Sulfapyridine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Salicylic acid

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve sulfapyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite to the sulfapyridine solution while maintaining the low temperature. This reaction forms the diazonium salt of sulfapyridine.

-

Coupling Reaction: In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

-

Azo Coupling: Slowly add the cold diazonium salt solution to the alkaline salicylic acid solution. An azo-coupling reaction occurs, resulting in the formation of sulfasalazine as a colored precipitate.

-

Purification: Filter the crude sulfasalazine and wash thoroughly with water. The product can be further purified by recrystallization.

-

Characterization: Analyze the final product using appropriate analytical techniques to confirm its structure and purity.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including sulfapyridine, exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet.

The Folic Acid Synthesis Pathway

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting this pathway, sulfonamides prevent bacterial replication.

Quantitative Biological Data

The efficacy and safety of sulfapyridine and its derivatives have been quantified in numerous studies. The following tables summarize key quantitative data.

Antibacterial Activity of Sulfapyridine

The antibacterial potency of sulfapyridine is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Bacterium | MIC (µg/mL) Range | Reference |

| Yersinia enterocolitica | 3.1 - 25 | [6][7] |

| Salmonella spp. | 25 - 100 | [6][7] |

| Escherichia coli (susceptible) | 25 | [5] |

| Escherichia coli (resistant) | >1600 | [5] |

| Campylobacter jejuni/coli | 200 - 800 | [5] |

| Staphylococcus aureus (MRSA/VRSA) | 64 - 512 | [8] |

Enzyme Inhibition by Sulfapyridine

The inhibitory activity of sulfapyridine against its target enzyme, DHPS, is quantified by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme | IC₅₀ (µM) | Reference |

| Pneumocystis carinii Dihydropteroate Synthetase (DHPS) | 0.18 | [5][6] |

Clinical Efficacy of Sulfapyridine in Pneumonia

Early clinical trials of sulfapyridine demonstrated a significant reduction in mortality from pneumococcal pneumonia.

| Study Group | Mortality Rate | Efficacy Outcome | Reference |

| Pre-sulfapyridine era (Control) | ~25-30% | - | Historical Data |

| Sulfapyridine Treatment | ~7-8% | Significant reduction in mortality | Historical Clinical Data |

Adverse Effects of Sulfapyridine

While effective, sulfapyridine is associated with a range of adverse effects. The incidence of these effects has been documented in clinical use.[9][10]

| Adverse Effect | Incidence | Severity | Notes |

| Nausea and Vomiting | Common | Mild to Moderate | Dose-related |

| Headache | Common | Mild to Moderate | - |

| Skin Rashes | Uncommon | Mild to Severe | Can be a sign of hypersensitivity |

| Crystalluria | Can occur | Moderate to Severe | Risk of kidney damage |

| Hematological Disorders (e.g., Agranulocytosis) | Rare | Severe | Potentially life-threatening |

| Hypersensitivity Reactions | Varies | Mild to Severe | Can include fever and rash |

Derivatives of Sulfapyridine and Their Applications

The core structure of sulfapyridine has been modified to develop derivatives with improved properties or different therapeutic applications.

-

Sulfasalazine: As detailed earlier, this is a prodrug of sulfapyridine and 5-aminosalicylic acid, designed to deliver the active moieties to the colon for the treatment of inflammatory bowel disease.

-

Other Derivatives: Research has explored the synthesis of various other sulfapyridine derivatives, including Schiff bases and metal complexes, to enhance their antimicrobial or other biological activities.[11] These studies often report improved efficacy against various bacterial and fungal strains compared to the parent compound.

Conclusion

The discovery of sulfapyridine was a watershed moment in the history of medicine, providing a powerful new tool against bacterial infections and paving the way for the development of a vast arsenal of antimicrobial agents. This technical guide has provided a detailed overview of the key aspects of sulfapyridine and its derivatives, from their synthesis and mechanism of action to their clinical efficacy and safety profiles. The experimental protocols, quantitative data, and graphical representations presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the ongoing battle against infectious diseases.

References

- 1. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Sulfapyridine CAS#: 144-83-2 [amp.chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Dapsone and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijsr.net [ijsr.net]

pharmacological profile of 4-amino-N-pyridin-4-ylbenzenesulfonamide

An In-depth Technical Guide to the Pharmacological Profile of 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine)

Introduction

This compound, more commonly known as Sulfapyridine, is a sulfonamide antibiotic with a rich history in the management of bacterial infections and specific inflammatory conditions.[1] While its systemic antibacterial use has largely been superseded by newer agents with more favorable safety profiles, Sulfapyridine remains a valuable therapeutic option for certain dermatological diseases, most notably dermatitis herpetiformis.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of Sulfapyridine, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetics, pharmacodynamics, and relevant clinical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-pyridin-2-ylbenzenesulfonamide | |

| CAS Number | 144-83-2 | |

| Molecular Formula | C₁₁H₁₁N₃O₂S | |

| Molecular Weight | 249.29 g/mol | [4] |

| Appearance | White or yellowish-white crystalline powder | [4] |

| Solubility | Sparingly soluble in water | [5] |

| pKa | 8.4 | [5] |

Pharmacodynamics

Mechanism of Action

Sulfapyridine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet.[8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. By structurally mimicking PABA, Sulfapyridine binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid (DHF), a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for bacterial DNA synthesis and replication.[7][8]

The anti-inflammatory effects of Sulfapyridine, particularly in neutrophilic dermatoses like dermatitis herpetiformis, are less well understood but are thought to be independent of its antibacterial properties.[2][9] It is proposed that Sulfapyridine may modulate neutrophil function and chemotaxis.[2]

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by Sulfapyridine.

Antimicrobial Activity

Sulfapyridine demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. However, the emergence of resistance has limited its clinical utility for treating infections.

| Organism | MIC Range (µg/mL) | Reference |

| Yersinia enterocolitica | 3.1 - 25 | [5][10][11] |

| Salmonella spp. | 25 - 100 | [5][10][11] |

| Escherichia coli | 25 (susceptible strains) to >1600 (resistant strains) | [10] |

| Shigella spp. | >1600 (resistant) | [10] |

| Campylobacter jejuni/coli | 200 - 800 | [10] |

| Staphylococcus aureus | MIC₅₀: 40, MIC₉₀: >512 (for some clinical isolates) | [12] |

| Streptococcus pyogenes | >512 (for some resistant clinical isolates) | [13] |

Enzyme Inhibition

| Enzyme | Organism | Inhibition | Value | Reference |

| Dihydropteroate Synthase (DHPS) | Pneumocystis carinii | IC₅₀ | 0.18 µM | [5][10][11] |

Pharmacokinetics

The pharmacokinetics of Sulfapyridine are significantly influenced by the acetylator phenotype of an individual, which is genetically determined.[3] Metabolism primarily occurs in the liver via acetylation and hydroxylation, followed by glucuronidation.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value (Fast Acetylators) | Value (Slow Acetylators) | Reference |

| Bioavailability | ~60-80% (from Sulfasalazine) | ~60-80% (from Sulfasalazine) | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~14 hours (from uncoated Sulfasalazine) | ~20 hours (from enteric-coated Sulfasalazine) | [14] |

| Protein Binding | ~50% | ~50% | [5] |

| Metabolism | Extensive hepatic acetylation and hydroxylation | Slower hepatic acetylation, more pronounced hydroxylation | [5][10] |

| Elimination Half-life (t₁/₂) | ~4.5 - 6 hours | ~9 - 14 hours | [4][5] |

| Renal Clearance | 16 - 80 mL/min | 16 - 80 mL/min | [5] |

| Urinary Excretion (as % of dose) | ~7% (unchanged), ~17% (N⁴-acetylsulfapyridine) | ~22% (unchanged and N⁴-acetylsulfapyridine combined) | [5] |

Clinical Efficacy

Dermatitis Herpetiformis

Sulfapyridine is an effective second-line treatment for dermatitis herpetiformis in patients who are intolerant to dapsone.[2][3] It provides rapid relief from the intense pruritus and skin lesions characteristic of the disease.[15]

| Study Type | Patient Population | Intervention | Key Findings | Reference |

| Prospective Study | Patients with dermatitis herpetiformis | Sulfapyridine or dapsone, with or without a gluten-free diet | Daily medication requirements were reduced with a gluten-free diet. | [16] |

| Case Series | Dapsone-intolerant patients with dermatitis herpetiformis | Sulfasalazine (metabolized to Sulfapyridine) | Rapid clinical response observed. | [17][18] |

Dosage for adults with dermatitis herpetiformis is typically initiated at 250 mg to 1 g four times daily until clinical improvement is observed, after which the dose is tapered.[19]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Materials:

-

Recombinant DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

p-Aminobenzoic acid (PABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of Sulfapyridine (or test compound) in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR, NADPH, PABA, and the Sulfapyridine dilution.

-

Initiate the reaction by adding DHPP to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of the reaction is proportional to the activity of DHPS.

-

Calculate the percent inhibition for each concentration of Sulfapyridine and determine the IC₅₀ value.[6][20]

Experimental Workflow: DHPS Inhibition Assay

References

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. Dapsone and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diagnosis and treatment of dermatitis herpetiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Sulfapyridine CAS#: 144-83-2 [amp.chemicalbook.com]

- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dermatitis Herpetiformis: An Update on Diagnosis, Disease Monitoring, and Management [mdpi.com]

- 9. Sulfapyridine and sulfones decrease glycosaminoglycans viscosity in dermatitis herpetiformis, ulcerative colitis, and pyoderma gangrenosum. | Infolep [leprosy-information.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An HPLC assay for sulphapyridine in plasma and its use to assess small bowel transit time after the administration of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dermatologytimes.com [dermatologytimes.com]

- 16. Clinical response of dermatitis herpetiformis skin lesions to a gluten-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sulfasalazine and dermatitis herpetiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sulfapyridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 20. pubs.acs.org [pubs.acs.org]

4-amino-N-pyridin-4-ylbenzenesulfonamide molecular weight and formula

An In-depth Technical Guide on 4-amino-N-pyridin-4-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, proposed synthesis, and biological mechanism of action of this compound, a compound belonging to the sulfonamide class of molecules.

Core Molecular Attributes

Table 1: Physicochemical Properties of this compound (Inferred from Isomers)

| Property | Value | Reference Isomers |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂S | 4-amino-N-(pyridin-2-yl)benzenesulfonamide[1], 4-amino-N-pyridin-3-ylbenzenesulfonamide[2] |

| Molecular Weight | 249.29 g/mol | 4-amino-N-(pyridin-2-yl)benzenesulfonamide[1][3], 4-amino-N-pyridin-3-ylbenzenesulfonamide[2] |

| Synonyms | Sulfapyridine (for the pyridin-2-yl isomer) |[3][4] |

Proposed Experimental Protocol: Synthesis

A plausible synthetic route for this compound can be adapted from established methods for preparing sulfonamides. The following two-step protocol outlines a common approach.

Step 1: N-Acetylation and Sulfonamide Formation

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminopyridine in a suitable solvent such as pyridine or a mixture of acetone and water.

-

Acylation : Cool the solution in an ice bath. Slowly add 4-acetylaminobenzenesulfonyl chloride (ASC) portion-wise or as a solution in acetone through the dropping funnel. The acetyl group on the aniline nitrogen of ASC serves as a protecting group to prevent self-reaction.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours to ensure the completion of the reaction.

-

Isolation : Cool the reaction mixture and pour it into a beaker of cold water or dilute hydrochloric acid to precipitate the product, N-(4-acetylaminophenyl)sulfonyl-N-(pyridin-4-yl)amine.

-

Purification : Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or aqueous ethanol to obtain the purified intermediate.

Step 2: Deacetylation to Yield Final Compound

-

Hydrolysis : Suspend the purified acetylated intermediate in an aqueous solution of hydrochloric acid (e.g., 10-15% HCl).

-

Reaction : Heat the suspension under reflux for 1-2 hours to hydrolyze the acetyl protecting group.

-

Neutralization and Precipitation : Cool the resulting solution and carefully neutralize it with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly alkaline. This will precipitate the final product, this compound.

-

Final Purification : Collect the precipitate by filtration, wash thoroughly with distilled water to remove any inorganic salts, and dry. Further purification can be achieved by recrystallization if necessary.

Biological Context: Mechanism of Action

As a member of the sulfonamide class, this compound is presumed to act as an antibacterial agent.[5][6] Sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient that bacteria must produce themselves.

The structural similarity of sulfonamides to para-aminobenzoic acid (PABA), the natural substrate for DHPS, allows them to bind to the enzyme's active site.[7][] This competitive inhibition blocks the metabolic pathway for folic acid synthesis. Without folic acid, bacteria cannot synthesize the necessary nucleic acids (purines and pyrimidines) for DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth and reproduction).[6][]

Caption: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

References

- 1. 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 4-amino-N-pyridin-3-ylbenzenesulfonamide|lookchem [lookchem.com]

- 3. スルファピリジン - 4-アミノ-N-[2-ピリジル]ベンゼンスルホンアミド, N1-(ピリジン-2-イル)スルファニルアミド [sigmaaldrich.com]

- 4. 144-83-2|4-Amino-N-(pyridin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Solubility of 4-amino-N-pyridin-4-ylbenzenesulfonamide and its Isomer, Sulfapyridine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the solubility of 4-amino-N-pyridin-4-ylbenzenesulfonamide . However, a comprehensive literature search revealed a significant lack of available solubility data for this specific isomer. The majority of published research focuses on its structural isomer, 4-amino-N-pyridin-2-ylbenzenesulfonamide , commonly known as Sulfapyridine . Therefore, this guide will present the extensive solubility data available for Sulfapyridine to serve as a valuable reference point, while clearly acknowledging the structural difference.

Introduction

This compound is a sulfonamide compound of interest in pharmaceutical research. Its solubility in various solvents is a critical physicochemical property that influences its bioavailability, formulation development, and potential therapeutic applications. This guide provides a detailed overview of the solubility of its well-studied isomer, Sulfapyridine, in a range of solvents and discusses the experimental methodologies employed for these determinations.

Quantitative Solubility Data for Sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide)

The following tables summarize the quantitative solubility of Sulfapyridine in various solvents at different temperatures.

Table 1: Solubility of Sulfapyridine in Common Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 1:3500 (w/v) | [1] |

| Water | 22 | <0.1 g/100 mL | [2] |

| Water | 37 | 49.5 mg/100 cm³ | [3] |

| Water | 37 | 0.2 parts per 100 parts water | [3] |

| Water | 37 | 0.45 g/L | [3] |

| Water | 37 | 54 mg% | [3] |

| Water | 35 | 1:1800 (w/v) | [3] |

| Ethanol | 25 | 1:440 (w/v) | [1] |

| Acetone | 25 | 1:65 (w/v) | [1] |

| Chloroform | 30 | 3.27 mmol/L | [3] |

| Methanol | Not Specified | Slightly Soluble | [2] |

| DMSO | Not Specified | Slightly Soluble | [2] |

Table 2: Solubility of Sulfapyridine in Propylene Glycol + Water Mixtures at Different Temperatures [4][5]

| Mass Fraction of Propylene Glycol | 293.15 K (Mole Fraction Solubility, x) | 298.15 K (Mole Fraction Solubility, x) | 303.15 K (Mole Fraction Solubility, x) | 308.15 K (Mole Fraction Solubility, x) | 313.15 K (Mole Fraction Solubility, x) |

| 0.00 | 0.00004 | 0.00005 | 0.00006 | 0.00007 | 0.00009 |

| 0.20 | 0.00021 | 0.00026 | 0.00032 | 0.00039 | 0.00048 |

| 0.40 | 0.00084 | 0.00101 | 0.00120 | 0.00143 | 0.00169 |

| 0.60 | 0.00251 | 0.00289 | 0.00332 | 0.00380 | 0.00433 |

| 0.80 | 0.00621 | 0.00689 | 0.00764 | 0.00847 | 0.00938 |

| 1.00 | 0.01310 | 0.01415 | 0.01528 | 0.01650 | 0.01782 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most commonly cited method for obtaining the solubility data presented above is the shake-flask method .[4][6]

Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique.

Detailed Methodology:

-

Preparation: An excess amount of Sulfapyridine is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).

-

Equilibration: The container is agitated in a temperature-controlled environment, such as a shaker bath, for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][6] The presence of undissolved solid material at the end of the experiment confirms that a saturated solution has been achieved.[6]

-

Sample Withdrawal and Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn. To avoid including any solid particles in the analysis, the sample is typically filtered (e.g., through a syringe filter) or centrifuged.

-

Analysis: The concentration of Sulfapyridine in the filtered or centrifuged saturated solution is quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose. Other methods that have been used include UV-Vis spectrophotometry.[3]

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L, mg/mL), molarity (mol/L), or as a weight/volume ratio.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of a compound like Sulfapyridine is not an intrinsic constant but is influenced by several factors. The following diagram illustrates these relationships.

Caption: Key Factors Affecting the Solubility of a Compound.

Signaling Pathways

A thorough review of the provided search results did not yield any information regarding specific signaling pathways directly modulated by this compound or Sulfapyridine. The primary mechanism of action for sulfonamides like Sulfapyridine is the inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[7] This is a metabolic pathway inhibition rather than a classical signaling pathway modulation in mammalian cells.

Conclusion

References

Potential Therapeutic Targets of 4-amino-N-pyridin-4-ylbenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-amino-N-pyridin-4-ylbenzenesulfonamide, a sulfonamide compound with significant potential for drug development. Based on extensive analysis of existing literature for structurally related compounds, this document outlines the probable molecular targets, associated signaling pathways, and relevant experimental protocols for target identification and validation. The primary aim is to furnish researchers and drug development professionals with a foundational understanding to guide future preclinical and clinical investigations.

Introduction

This compound belongs to the sulfonamide class of compounds, a well-established group of therapeutic agents with a broad spectrum of biological activities. While this specific isomer has not been extensively profiled, the benzenesulfonamide scaffold is a known pharmacophore for a critical family of enzymes: the Carbonic Anhydrases (CAs). This guide consolidates the current understanding of sulfonamide-protein interactions to predict and characterize the therapeutic targets of this compound.

Primary Therapeutic Targets: Carbonic Anhydrases

The most probable therapeutic targets of this compound are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes. There are at least 15 different CA isoforms in humans, and their differential expression and activity are implicated in various pathologies, making them attractive drug targets.

The inhibitory activity of sulfonamides against CAs is well-documented. The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. The remainder of the molecule, including the pyridinylbenzenamine moiety, contributes to the binding affinity and isoform selectivity.

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of representative benzenesulfonamide compounds against various human carbonic anhydrase (hCA) isoforms. This data serves as a strong predictor of the potential activity of this compound.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard Inhibitor) | 250 | 12.1 | 25.8 | 5.7 | [1] |

| N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamide derivative | 725.5 | 3.3 | 6.1 | 80.5 | [2] |

| Pyrazolo[4,3-c]pyridine Sulfonamide derivative | 58.8 | 6.6 | 79.6 | 34.5 | [1] |

| 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamide derivative | Selective for hCA I, II, and XIII | Potent inhibitor of hCA VII | - | - | [3] |

Note: The presented data is for structurally related compounds and should be considered indicative of the potential activity of this compound.

Signaling Pathways

Carbonic anhydrases are involved in a multitude of signaling pathways critical for cellular function and homeostasis. Inhibition of specific CA isoforms by this compound could therefore modulate these pathways, leading to therapeutic effects.

pH Regulation and Cancer Metabolism

Tumor-associated isoforms such as CA IX and CA XII are key regulators of pH in the tumor microenvironment. By catalyzing the hydration of CO₂, they contribute to extracellular acidosis and intracellular alkalosis, which promotes tumor growth, invasion, and resistance to therapy. Inhibition of these isoforms can disrupt this pH balance, leading to apoptosis and sensitization to conventional cancer treatments.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against carbonic anhydrases.

Stopped-Flow Carbon Dioxide Hydrase Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The initial rate of the reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5).

-

Prepare a solution of the CA enzyme in the buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Prepare a CO₂-saturated water solution.

-

Prepare a solution of a pH indicator (e.g., phenol red).

-

-

Assay Procedure:

-

In the stopped-flow instrument, one syringe is loaded with the enzyme solution and the inhibitor at various concentrations.

-

The other syringe is loaded with the CO₂-saturated solution and the pH indicator.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at its λmax.

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

-

The inhibition constant (Kᵢ) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

-

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to assess ligand binding to a protein by measuring changes in its thermal stability.

Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to unfolded proteins.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the CA enzyme in a suitable buffer.

-

Prepare serial dilutions of this compound.

-

Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

-

-

Assay Procedure:

-

In a 96- or 384-well PCR plate, mix the enzyme, the inhibitor at various concentrations, and the fluorescent dye.

-

The plate is heated in a real-time PCR instrument with a temperature gradient.

-

The fluorescence is measured at each temperature increment.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

The change in Tm (ΔTm) is plotted against the inhibitor concentration to determine the binding affinity.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in a microcalorimeter. The heat released or absorbed upon binding is measured.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the CA enzyme in a degassed buffer.

-

Prepare a solution of this compound in the same buffer.

-

-

ITC Experiment:

-

The enzyme solution is placed in the sample cell of the calorimeter.

-

The inhibitor solution is loaded into the injection syringe.

-

A series of small injections of the inhibitor are made into the enzyme solution.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of inhibitor to protein.

-

The data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

-

Experimental Workflow for Target Identification and Validation

The following diagram illustrates a general workflow for identifying and validating the therapeutic targets of a novel compound like this compound.

Conclusion

While direct experimental data for this compound is limited, the extensive body of research on related sulfonamide compounds provides a strong foundation for identifying its potential therapeutic targets. Carbonic anhydrases, particularly isoforms implicated in cancer and other diseases, are the most probable targets. This guide provides the necessary theoretical background, quantitative insights from analogous compounds, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this promising molecule. Future research should focus on obtaining direct binding and inhibitory data for this compound against a panel of CA isoforms to confirm these predictions and guide its development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-amino-N-pyridin-4-ylbenzenesulfonamide, commonly known as sulfapyridine. It covers its synthesis, mechanism of action, therapeutic applications, and relevant experimental protocols, with a focus on quantitative data and detailed methodologies.

Chemical Synthesis

The synthesis of sulfapyridine is a well-established process in organic chemistry. A common and illustrative method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine, followed by the removal of the acetyl protecting group.

Synthesis of Precursor: 4-acetylaminobenzenesulfonyl chloride

A key precursor, 4-acetylaminobenzenesulfonyl chloride, is synthesized from acetanilide through chlorosulfonation.

Experimental Protocol:

-

In a fume hood, carefully add acetanilide in portions to an excess of chlorosulfonic acid, maintaining the temperature around 40°C.

-

Heat the mixture to 60°C and stir for approximately one hour.

-

Add thionyl chloride dropwise to the reaction mixture over a period of about two hours. Continue stirring until the evolution of gas ceases.

-

To isolate the product, pour the reaction mixture onto crushed ice.

-

The precipitated 4-acetylaminobenzenesulfonyl chloride is then collected by filtration and washed with cold water.[1][2][3][4][5]

Synthesis of Precursor: 2-aminopyridine

2-Aminopyridine is a crucial reactant in the synthesis of sulfapyridine. It is commercially available but can also be synthesized via the Chichibabin reaction.[6]

Experimental Protocol (Chichibabin Reaction):

-

React pyridine with sodium amide in a suitable solvent, such as N,N-dimethylaniline.

-

The reaction is typically carried out at an elevated temperature.

-

Upon completion, the reaction is quenched, and the 2-aminopyridine is isolated and purified.

Final Synthesis of Sulfapyridine

The final step involves the condensation of the two precursors followed by deprotection.

Experimental Protocol:

-

React 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine in a suitable solvent, such as pyridine or another tertiary amine base. This reaction forms the sulfonamide bond.

-

The resulting N-acetylsulfapyridine is then hydrolyzed to remove the acetyl group. This is typically achieved by heating with an aqueous acid or base.

-

After hydrolysis, the sulfapyridine product is isolated by neutralization, leading to its precipitation.

-

The final product is then collected by filtration, washed, and can be further purified by recrystallization.

Mechanism of Action

Sulfapyridine is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[7] This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking folic acid synthesis, sulfapyridine prevents bacterial growth and replication.

Bacterial Folic Acid Biosynthesis Pathway

The bacterial folic acid synthesis pathway is a key target for antimicrobial agents because, unlike bacteria, humans obtain folic acid from their diet and do not possess this pathway.

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfapyridine.

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfapyridine's Mechanism of Action.

Quantitative Data

The biological activity of sulfapyridine has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

In Vitro Activity

| Target/Organism | Parameter | Value | Reference |

| Pneumocystis carinii Dihydropteroate Synthase (recombinant) | IC50 | 0.18 µM | [8][9][10] |

| Yersinia enterocolitica | MIC | 3.1-25 µg/mL | [8][9] |

| Salmonella spp. | MIC | 25-100 µg/mL | [8][9] |

| Campylobacter jejuni/coli | MIC | 200-800 µg/mL | [8] |

| Shigella spp. (resistant strains) | MIC | >1600 µg/mL | [8] |

| Escherichia coli (susceptible strains) | MIC | 25 µg/mL | [8] |

| Staphylococcus aureus | MBC | 0.8 µM | [9] |

Pharmacokinetic Parameters

| Parameter | Value | Condition/Subject | Reference |

| Elimination Half-life | ~14 hours | Slow acetylators | [11] |

| Elimination Half-life | ~6 hours | Fast acetylators | [11] |

| Apparent Oral Clearance | ~40 mL/min | Slow acetylators | [11] |

| Apparent Oral Clearance | ~150 mL/min | Fast acetylators | [11] |

| Saliva:Plasma Concentration Ratio | 0.559 ± 0.027 | Healthy male adults | [12] |

| Maximum Plasma Concentration | 8-22 µg/mL | Patients with rheumatoid arthritis | [13] |

| Maximum Plasma Concentration | 5-18 µg/mL | Patients with inflammatory bowel disease | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of sulfapyridine.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory activity of compounds against the DHPS enzyme.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, dithiothreitol, and the substrates p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Enzyme and Inhibitor Incubation: Add the purified DHPS enzyme to the reaction mixture. For the test samples, add varying concentrations of sulfapyridine. Include a control with no inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., DHPPP). Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid.

-

Product Quantification: The product, dihydropteroate, can be quantified using various methods, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay where dihydropteroate is converted to a fluorescent product.

-

IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the sulfapyridine concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Culture the test bacterium in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution of Sulfapyridine: Prepare a series of twofold dilutions of sulfapyridine in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of sulfapyridine in which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Therapeutic Applications

While largely superseded by newer antibiotics for systemic bacterial infections, sulfapyridine still has specific therapeutic applications.

-

Historical Use: Historically, sulfapyridine was a cornerstone in the treatment of bacterial pneumonia and other infections in the pre-penicillin era.

-

Linear IgA Bullous Dermatosis: Sulfapyridine is considered a second-line treatment for linear IgA bullous dermatosis, a rare autoimmune blistering skin disease, particularly in patients who are intolerant to dapsone.[15][16][17][18][19] Clinical reports have shown successful treatment and remission of the disease with sulfapyridine.[15][16][17][18][19]

-

Metabolite of Sulfasalazine: Sulfapyridine is an active metabolite of sulfasalazine, a drug used to treat inflammatory bowel disease (ulcerative colitis and Crohn's disease) and rheumatoid arthritis. The anti-inflammatory effects of sulfasalazine are attributed to both sulfapyridine and 5-aminosalicylic acid, which are released by bacterial action in the colon.[11][20][21][22][23]

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. prepchem.com [prepchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]

- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Sulfapyridine CAS#: 144-83-2 [amp.chemicalbook.com]

- 11. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Successful Treatment of Linear IgA Disease and Ulcerative Colitis With Sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. Combined dapsone and sulfapyridine for the treatment of therapy-resistant linear IgA bullous dermatosis: Two case repor… [ouci.dntb.gov.ua]

- 20. ClinPGx [clinpgx.org]

- 21. fml-dubai.com [fml-dubai.com]

- 22. Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. profiles.wustl.edu [profiles.wustl.edu]

The Dawn of a New Era in Medicine: A Technical History of Benzenesulfonamide in Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of benzenesulfonamide and its derivatives marked a pivotal moment in the history of medicine, heralding the age of chemotherapy and saving countless lives. This technical guide delves into the core of benzenesulfonamide's journey, from its serendipitous discovery to its enduring legacy in modern drug development. It provides a comprehensive overview of its mechanism of action, the evolution of its derivatives, and the experimental foundations that established its therapeutic importance.

From Industrial Dyes to Life-Saving Drugs: The Genesis of Sulfonamides

The story of sulfonamides begins not in a pharmacy, but in the industrial dye industry. In the early 20th century, German chemist Paul Ehrlich proposed the concept of a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host. This idea laid the groundwork for future discoveries.

In the 1930s, at the Bayer laboratories of IG Farben in Germany, a research team led by Gerhard Domagk was screening thousands of coal-tar dyes for potential antibacterial properties.[1] In 1932, they synthesized a red azo dye named Prontosil rubrum.[1] Domagk's rigorous testing revealed that Prontosil was remarkably effective in protecting mice from lethal streptococcal infections.[1] This groundbreaking discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, ushered in the era of antibacterial chemotherapy.[1]

It was later discovered by researchers at the Pasteur Institute in France that Prontosil was a prodrug. In the body, it was metabolized into a simpler, colorless compound: para-aminobenzenesulfonamide, also known as sulfanilamide.[2] This revelation shifted the focus of research to sulfanilamide and its derivatives, leading to the development of a vast arsenal of "sulfa drugs."

Mechanism of Action: A Competitive Inhibition of Bacterial Folate Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a key enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS).[2] Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids, from para-aminobenzoic acid (PABA).[2]

The chemical structure of sulfanilamide is strikingly similar to that of PABA. This structural analogy allows sulfonamides to bind to the active site of DHPS, preventing the incorporation of PABA and thereby halting the production of dihydropteroic acid, a precursor to folic acid.[2] Without folic acid, bacteria are unable to replicate, leading to the cessation of infection. Human cells are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[2]

Diagram 1: Mechanism of action of sulfonamides.

Quantitative Data on Benzenesulfonamide Derivatives

The development of numerous benzenesulfonamide derivatives has led to a wide range of therapeutic agents with varying efficacy, pharmacokinetic properties, and toxicity profiles.

Antibacterial Efficacy

The antibacterial activity of sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

| Sulfonamide Derivative | Organism | MIC (µg/mL) | Reference |

| Sulfanilamide | Streptococcus pyogenes | 8-64 | [1] |

| Sulfadiazine | Escherichia coli | 16-128 | [3] |

| Sulfamethoxazole | Staphylococcus aureus | 8-32 | [3] |

| Sulfisoxazole | Haemophilus influenzae | 1-8 | [1] |

| Silver Sulfadiazine | Pseudomonas aeruginosa | 16-64 | [1] |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of selected sulfonamides against common pathogenic bacteria.

Pharmacokinetic Properties

The pharmacokinetic profiles of sulfonamides vary significantly, influencing their clinical applications. Key parameters include half-life (t½), volume of distribution (Vd), and protein binding.

| Sulfonamide Derivative | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Protein Binding (%) | Reference |

| Sulfanilamide | 7 | 0.4 | 20 | [4] |

| Sulfadiazine | 17 | 0.3 | 40-60 | [5] |

| Sulfamethoxazole | 11 | 0.2 | 60-70 | [5] |

| Sulfisoxazole | 6 | 0.2 | 85 | [4] |

Table 2: Pharmacokinetic parameters of selected sulfonamides in humans.

Toxicity Data

While generally safe, sulfonamides can cause adverse effects. The acute toxicity is often expressed as the median lethal dose (LD50).

| Sulfonamide Derivative | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Benzenesulfonamide | Rat | Oral | 991 | [6] |

| Sulfanilamide | Mouse | Oral | 3000 | [6] |

| Sulfadiazine | Mouse | Oral | 1500 | [6] |

| Sulfamethoxazole | Rat | Oral | 6200 | [6] |

Table 3: Acute toxicity (LD50) of selected sulfonamides.

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of benzenesulfonamides.

Synthesis of Sulfanilamide from Acetanilide

This multi-step synthesis is a classic experiment in medicinal chemistry.

Diagram 2: Experimental workflow for the synthesis of Sulfanilamide.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

-

In a fume hood, slowly add 20 g of dry acetanilide to 50 mL of chlorosulfonic acid in a flask, keeping the temperature below 20°C with an ice bath.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 60-70°C for one hour.

-

Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

-

Transfer the crude p-acetamidobenzenesulfonyl chloride to a flask and add a mixture of 70 mL of concentrated ammonium hydroxide and 70 mL of water.

-

Heat the mixture with stirring to 70°C for 30 minutes.

-

Cool the mixture in an ice bath and acidify it with dilute sulfuric acid.

-

Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration and wash it with cold water.

Step 3: Synthesis of Sulfanilamide (Hydrolysis)

-

To the p-acetamidobenzenesulfonamide, add 20 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux for 30-45 minutes until the solid dissolves.

-

Allow the solution to cool and then neutralize it by the slow addition of a saturated sodium carbonate solution until it is slightly alkaline.

-

Cool the mixture in an ice bath to induce crystallization of sulfanilamide.

-

Collect the sulfanilamide crystals by vacuum filtration and wash with cold water. Recrystallize from hot water to obtain the pure product.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Diagram 3: Experimental workflow for MIC determination.

-

Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a series of two-fold dilutions of the sulfonamide stock solution in a liquid bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized suspension of the test bacterium to each well. Include a positive control (bacteria and medium, no drug) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Observation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

MIC Determination: The MIC is the lowest concentration of the sulfonamide in which no visible bacterial growth has occurred.

In Vitro Assay for Dihydropteroate Synthase (DHPS) Inhibition

A common method to assess the inhibitory activity of sulfonamides on DHPS is a spectrophotometric assay.

-

Reaction Mixture: Prepare a reaction mixture containing the DHPS enzyme, its substrates (pterin pyrophosphate and PABA), and the sulfonamide inhibitor at various concentrations in a suitable buffer.

-

Initiation: Start the reaction by adding one of the substrates.

-

Detection: The product of the DHPS reaction, dihydropteroate, can be coupled to a second enzymatic reaction that results in a change in absorbance. For example, dihydropteroate can be reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm.

-

Data Analysis: The initial reaction rates are measured at different inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be calculated by plotting the reaction rates against the inhibitor concentrations.

The Enduring Legacy of Benzenesulfonamides

The discovery of benzenesulfonamide and its derivatives was a watershed moment in the history of medicine. It not only provided the first effective treatments for a wide range of bacterial infections but also laid the foundation for the development of modern antimicrobial chemotherapy. The principles of competitive inhibition and the structure-activity relationships established through the study of sulfonamides continue to guide drug discovery efforts today.

Beyond their antibacterial applications, the benzenesulfonamide scaffold has proven to be a versatile platform for the development of drugs with diverse therapeutic actions, including diuretics, antidiabetic agents, and anticancer drugs. The rich history of benzenesulfonamide serves as a testament to the power of chemical synthesis and biological screening in the relentless pursuit of new medicines to combat human disease. This technical guide provides a foundational understanding of this remarkable class of compounds, empowering the next generation of scientists to build upon this legacy of innovation.

References

- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 5. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. whs.rocklinusd.org [whs.rocklinusd.org]

The Structure-Activity Relationship of Sulfonamides: An In-depth Technical Guide